molecular formula C19H24N4O2 B4675256 N-(4-ethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide

N-(4-ethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide

Cat. No. B4675256
M. Wt: 340.4 g/mol
InChI Key: GKCKKNXUCWQQNK-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of N-(4-ethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters in the brain, particularly serotonin. It has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It also exhibits potent binding affinity towards the 5-HT2A receptor, which is involved in the regulation of perception, cognition, and mood.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It has also been shown to modulate the release of glutamate, which is involved in the regulation of learning and memory. Additionally, it has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-ethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide is its potent binding affinity towards serotonin receptors, which makes it a potential candidate for the treatment of various psychiatric disorders. Additionally, its ability to modulate the release of neurotransmitters and exhibit antioxidant and anti-inflammatory properties makes it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of N-(4-ethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide is its potential side effects, which may include nausea, dizziness, and sedation.

Future Directions

There are several future directions for the research on N-(4-ethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. One potential direction is to investigate its potential therapeutic effects in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia. Another potential direction is to investigate its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-ethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide and its potential side effects.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been identified as a potential candidate for the treatment of various diseases such as depression, anxiety, and schizophrenia. In pharmacology, it has been shown to exhibit potent binding affinity towards serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. In neuroscience, it has been studied for its potential neuroprotective effects and its ability to modulate the release of neurotransmitters such as dopamine and serotonin.

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-25-18-7-5-17(6-8-18)21-19(24)23-12-10-22(11-13-23)15-16-4-3-9-20-14-16/h3-9,14H,2,10-13,15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCKKNXUCWQQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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